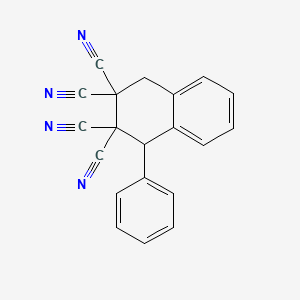
1-Phenyl-1,4-dihydronaphthalene-2,2,3,3-tetracarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-1,4-dihydronaphthalene-2,2,3,3-tetracarbonitrile is a complex organic compound characterized by its unique structure, which includes a phenyl group attached to a dihydronaphthalene core with four cyano groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-1,4-dihydronaphthalene-2,2,3,3-tetracarbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high-quality output.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Phenyl-1,4-dihydronaphthalene-2,2,3,3-tetracarbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or removal of oxygen, commonly using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce dihydronaphthalenes with varying degrees of saturation.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-1,4-dihydronaphthalene-2,2,3,3-tetracarbonitrile has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Wirkmechanismus
The mechanism by which 1-Phenyl-1,4-dihydronaphthalene-2,2,3,3-tetracarbonitrile exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and identify the primary molecular targets.
Vergleich Mit ähnlichen Verbindungen
- 1-Phenyl-3,4-dihydronaphthalene
- 1,2-Dihydro-4-phenylnaphthalene
- 1-Phenyl-1,2,3,4-tetrahydronaphthalene
Comparison: Compared to these similar compounds, 1-Phenyl-1,4-dihydronaphthalene-2,2,3,3-tetracarbonitrile is unique due to the presence of four cyano groups, which significantly influence its chemical reactivity and potential applications. The cyano groups enhance its electron-withdrawing properties, making it a valuable intermediate in various synthetic pathways.
Eigenschaften
CAS-Nummer |
110569-38-5 |
|---|---|
Molekularformel |
C20H12N4 |
Molekulargewicht |
308.3 g/mol |
IUPAC-Name |
1-phenyl-1,4-dihydronaphthalene-2,2,3,3-tetracarbonitrile |
InChI |
InChI=1S/C20H12N4/c21-11-19(12-22)10-16-8-4-5-9-17(16)18(20(19,13-23)14-24)15-6-2-1-3-7-15/h1-9,18H,10H2 |
InChI-Schlüssel |
DUCSFKQKRVCQLU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2C(C(C1(C#N)C#N)(C#N)C#N)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-[2-(4-Chlorophenyl)hydrazinylidene]-4-methyl-2H-1-benzopyran-2,7(8H)-dione](/img/structure/B14317977.png)
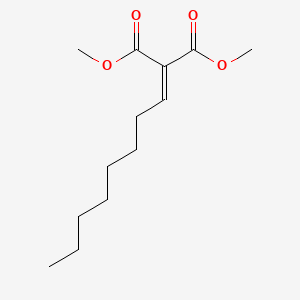


![3-Cyano-1-[(4-methylphenyl)methyl]quinolin-1-ium bromide](/img/structure/B14318021.png)
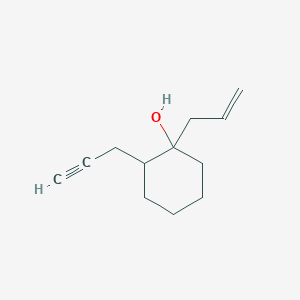
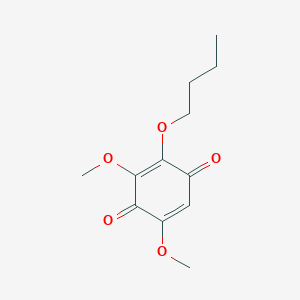

![2-[(E)-2-(3,3-dimethylindol-2-yl)ethenyl]benzenethiol](/img/structure/B14318047.png)
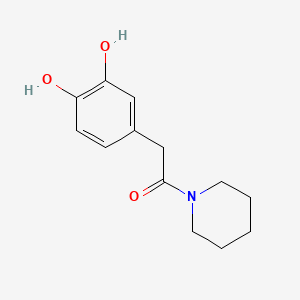
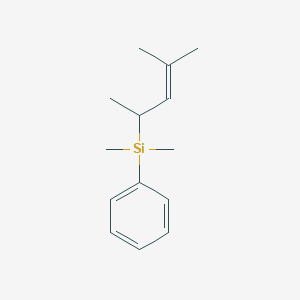
methyl}diazenyl]phenyl}arsonic acid](/img/structure/B14318072.png)

![2,3-Dimethyl-7-(1-nitroethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14318089.png)
